molecular formula C16H22O3 B2921428 Ethyl (4-cyclohexylphenoxy)acetate CAS No. 893764-63-1

Ethyl (4-cyclohexylphenoxy)acetate

Cat. No. B2921428
M. Wt: 262.349
InChI Key: DBHVQGFDHPZGMV-UHFFFAOYSA-N
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Description

Ethyl acetate is a common organic compound with the formula CH3-COO-CH2-CH3, often abbreviated as EtOAc or EA . It’s a colorless liquid that smells like pear drops . It’s used in a variety of applications, including as a solvent and in the production of various chemicals .


Synthesis Analysis

Ethyl acetate can be synthesized through the esterification of ethanol and acetic acid . This reaction is often catalyzed by an acid . In the industry, it’s also produced via the Tishchenko reaction, which involves the conversion of two equivalents of acetaldehyde to ethyl acetate using an aluminium alkoxide catalyst .


Molecular Structure Analysis

The molecular structure of ethyl acetate consists of two main parts: an ethyl group (CH2-CH3) and an acetate group (CH3-COO-) . The acetate group contains a carbonyl (C=O) and an ether (C-O-C) functional group .


Chemical Reactions Analysis

Ethyl acetate can undergo a variety of reactions. For example, it can be hydrolyzed to produce ethanol and acetic acid . This reaction is the reverse of the esterification reaction used to produce ethyl acetate .


Physical And Chemical Properties Analysis

Ethyl acetate is a colorless liquid with a characteristic sweet smell . It’s relatively volatile, which makes it a good solvent for many applications . It’s also fairly polar, which allows it to dissolve a wide range of substances .

Scientific Research Applications

Corrosion Inhibition

Chalcone derivatives, including ethyl (4-cyclohexylphenoxy)acetate, have been studied for their potential in inhibiting corrosion. Research indicates these compounds show high inhibition activities in mild steel corrosion in hydrochloric acid solutions. Their adsorption on mild steel surfaces aligns with the Langmuir adsorption model, with potentiodynamic polarization revealing that these derivatives act as mixed-type inhibitors. This highlights their utility in industrial corrosion prevention applications (Lgaz et al., 2017).

Antioxidant Properties

Ethyl (4-cyclohexylphenoxy)acetate and related compounds have been identified in various natural sources, like walnut kernels, and exhibit significant antioxidant activities. The antioxidant properties of these phenolic compounds are influenced by the number of hydroxyl groups in their aromatic rings, suggesting potential applications in health and nutrition (Zhang et al., 2009).

Pharmaceutical Synthesis

Ethyl (4-cyclohexylphenoxy)acetate serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and asthma drugs. The compound is involved in various synthesis routes, highlighting its importance in medicinal chemistry (Lee et al., 1984).

Analytical Chemistry

In analytical chemistry, compounds like ethyl (4-cyclohexylphenoxy)acetate are used in the identification of phenols and aromatic acids in environmental samples, such as river waters. This showcases its role in environmental monitoring and pollution assessment (Matsumoto et al., 1977).

Catalysis

Studies have explored the role of ethyl (4-cyclohexylphenoxy)acetate in catalysis, particularly in reactions like acetoxylation. These findings are pivotal in understanding the mechanisms of catalytic processes in industrial chemistry (Chen et al., 2005).

Safety And Hazards

Ethyl acetate is flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . Proper safety measures should be taken when handling ethyl acetate, including using it in a well-ventilated area, avoiding breathing its vapors, and wearing appropriate protective equipment .

Future Directions

There’s ongoing research into more sustainable and efficient methods for producing ethyl acetate and similar compounds . For example, researchers are exploring the use of microbial conversion of biomass-derived sugars into ethyl acetate as a more sustainable alternative .

properties

IUPAC Name

ethyl 2-(4-cyclohexylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-18-16(17)12-19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHVQGFDHPZGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-cyclohexylphenoxy)acetate

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